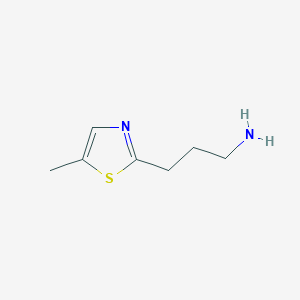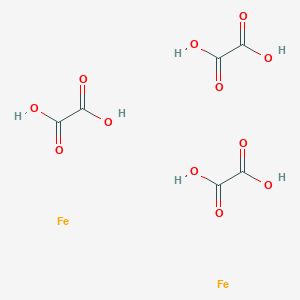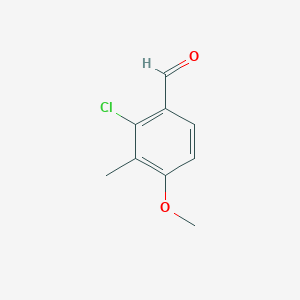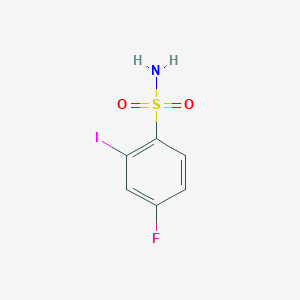![molecular formula C10H5Br2N3 B12085942 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)
1,8-dibromo-3H-pyrazolo[3,4-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of two bromine atoms at positions 1 and 8 on the pyrazoloquinoline core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline typically involves the bromination of a pyrazoloquinoline precursor. One common method is the bromination of 3H-pyrazolo[3,4-c]quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoloquinolines, while coupling reactions can produce biaryl or heteroaryl derivatives.
科学研究应用
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and fluorescent materials.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Chemical Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors and fluorescent probes.
作用机制
The mechanism of action of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo core but differ in the fused ring structure and substitution pattern.
Pyrazolo[3,4-d]thiazoles: These compounds have a thiazole ring fused to the pyrazolo core and exhibit different chemical and biological properties.
Pyrazolo[4,3-f]quinolines: These compounds have a different fusion pattern and may have distinct photophysical and biological properties.
Uniqueness
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering opportunities for the development of novel materials and therapeutic agents.
属性
分子式 |
C10H5Br2N3 |
|---|---|
分子量 |
326.97 g/mol |
IUPAC 名称 |
1,8-dibromo-2H-pyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H5Br2N3/c11-5-1-2-7-6(3-5)9-8(4-13-7)14-15-10(9)12/h1-4H,(H,14,15) |
InChI 键 |
KYCQUXKWQJXDPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C3=C(NN=C3C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)


![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)

amine](/img/structure/B12085888.png)





![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)

![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)
